

Carabrolactone A biosynthetic pathway

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An In-depth Technical Guide to the Carlactone Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlactone is a crucial biosynthetic intermediate in the production of strigolactones (SLs), a class of terpenoid plant hormones that play a pivotal role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2] The elucidation of the carlactone biosynthetic pathway has been a significant advancement in plant biology, providing targets for agricultural applications and potential drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of carlactone, detailing the enzymatic steps, genetic basis, and key experimental methodologies used in its characterization. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of its biological context.

The Core Biosynthetic Pathway of Carlactone

The biosynthesis of carlactone originates from the carotenoid pathway and involves a series of enzymatic reactions localized in the plastids and cytoplasm.[3][4][5] The central pathway converts all-trans-β-carotene into carlactone through the sequential action of three key enzymes: DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8).[1][4]

Step 1: Isomerization of all-trans-β-carotene by DWARF27 (D27)



The pathway initiates in the plastid with the reversible isomerization of all-trans- β -carotene to 9-cis- β -carotene.[3][6] This reaction is catalyzed by DWARF27 (D27), an iron-containing protein. [1][7]

Step 2: Cleavage of 9-cis-β-carotene by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7)

Following isomerization, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) cleaves 9-cis- β -carotene at the 9',10' position to produce 9-cis- β -apo-10'-carotenal and β -ionone.[4][8]

Step 3: Conversion to Carlactone by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8)

The final step in the core pathway is catalyzed by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), which converts 9-cis- β -apo-10'-carotenal into carlactone.[4][8] This enzyme performs a combination of reactions, including intramolecular rearrangement, to form the characteristic butenolide D-ring of carlactone.[1][9] Carlactone is then transported to the cytoplasm for further modifications.[4]

Downstream Modifications of Carlactone

In the cytoplasm, carlactone serves as a precursor for a diverse array of strigolactones. The primary downstream modification is catalyzed by the cytochrome P450 monooxygenase, MORE AXILLARY GROWTH 1 (MAX1) and its homologs (CYP711A family).[10][11]

Oxidation to Carlactonoic Acid:

MAX1 catalyzes the oxidation of the C-19 methyl group of carlactone to a carboxylic acid, forming carlactonoic acid (CLA).[10][12] This conversion is a conserved step in many plant species.[12]

Further Diversification:

Following the formation of CLA, further enzymatic modifications, including hydroxylation and methylation, lead to the production of various canonical and non-canonical strigolactones.[12] [13] For instance, in rice, Os900 (a MAX1 homolog) can convert carlactone to 4-deoxyorobanchol.[12]

Quantitative Data



The following tables summarize key quantitative data related to the carlactone biosynthetic pathway.

Table 1: Endogenous Levels of Carlactone in Rice and Arabidopsis Mutants

Plant Species	Genotype	Condition	Carlactone Level (pg/g fresh weight)	Reference
Rice (Oryza sativa)	Wild Type	+Pi	Detected	[1]
Wild Type	-Pi	Increased	[1]	
d10-1 (ccd8)	+Pi / -Pi	Not Detected	[1]	_
d14-1 (SL receptor)	+Pi	Highly Elevated	[1]	_
Arabidopsis thaliana	Wild Type (Col-0)	-	Detected	[1]
max4-8 (ccd8)	-	Not Detected	[1]	
atd14-2 (SL receptor)	-	Highly Elevated	[1]	_
max1-4 (cyp711a1)	-	Highly Elevated	[1]	_

Table 2: Kinetic Parameters of Arabidopsis thaliana MAX1

Substrate	Apparent Km (nM)	Apparent kcat (min-1)	Reference
rac-Carlactone	413 ± 65	0.063 ± 0.003	[14]
rac-19-hydroxy- carlactone	960 ± 87	0.114 ± 0.003	[14]



Experimental Protocols

4.1. In Vitro Reconstitution of the Carlactone Biosynthetic Pathway

This protocol describes the enzymatic synthesis of carlactone from all-trans- β -carotene using recombinant enzymes.

Materials:

- Recombinant D27, CCD7, and CCD8 enzymes
- all-trans-β-carotene
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)
- Organic solvent (e.g., ethyl acetate) for extraction
- LC-MS/MS system for product analysis

Procedure:

- Combine recombinant D27, CCD7, and CCD8 in the reaction buffer.
- Add the substrate, all-trans-β-carotene, dissolved in a minimal amount of a suitable solvent.
- Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours).
- Stop the reaction by adding an equal volume of ethyl acetate.
- Vortex vigorously and centrifuge to separate the organic and aqueous phases.
- Collect the organic phase and repeat the extraction twice.
- Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
- Resuspend the residue in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis to identify and quantify carlactone.



4.2. Isotopic Labeling Studies

This method is used to trace the conversion of carlactone to downstream strigolactones in vivo.

Materials:

- 13C-labeled carlactone ([13C]-CL)
- Plant seedlings (e.g., a ccd8 mutant like rice d10-1 which cannot produce endogenous carlactone)
- · Hydroponic culture system or sterile agar plates
- LC-MS/MS system

Procedure:

- Synthesize or procure 13C-labeled carlactone.
- Grow the chosen plant seedlings in a hydroponic system or on agar plates.
- Introduce a known concentration of [13C]-CL into the growth medium.
- Incubate the plants for a specific duration to allow for uptake and metabolism of the labeled compound.
- Harvest the plant tissues (e.g., roots, shoots) and/or collect the root exudates.
- Extract the metabolites from the collected samples using an appropriate organic solvent.
- Analyze the extracts by LC-MS/MS to detect and quantify 13C-labeled strigolactones, confirming the conversion from carlactone.[1][15]

4.3. MAX1 Enzyme Assay

This protocol is for determining the enzymatic activity of MAX1 in converting carlactone to carlactonoic acid.

Materials:



- Microsomal fraction containing recombinant MAX1 (e.g., expressed in yeast)
- Carlactone (substrate)
- NADPH (cofactor)
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.2)
- LC-MS/MS system

Procedure:

- Prepare a reaction mixture containing the MAX1-expressing microsomes, carlactone, and NADPH in the reaction buffer.
- Initiate the reaction by adding NADPH.
- Incubate at an optimal temperature (e.g., 28°C) for a set time (e.g., 40 minutes).[16][17]
- Quench the reaction, for example, by adding an organic solvent like ethyl acetate.
- Extract the products as described in the in vitro reconstitution protocol.
- Analyze the extract using LC-MS/MS to quantify the formation of carlactonoic acid.[10]

Visualizations

Diagram 1: The Core Biosynthetic Pathway of Carlactone

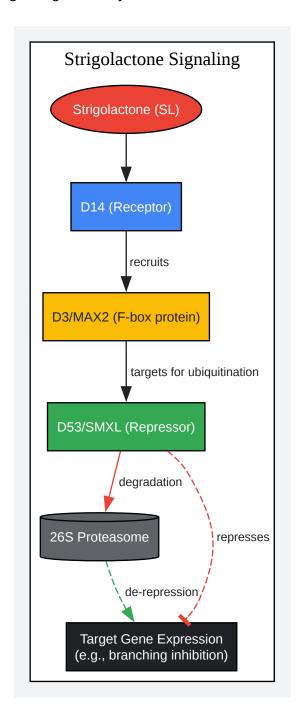


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Caption: Overview of the Carlactone biosynthetic pathway from all-trans-β-carotene.



Diagram 2: Strigolactone Signaling Pathway

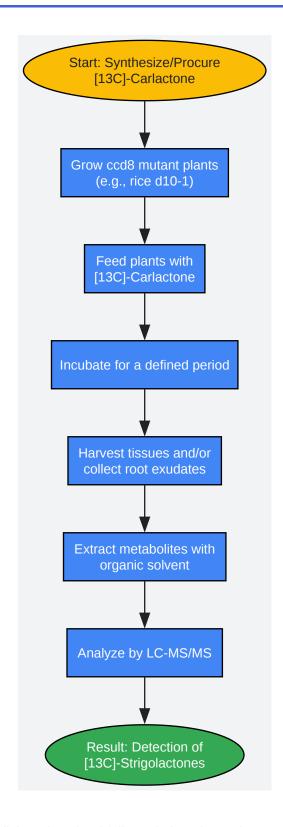


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Caption: Simplified model of the strigolactone signaling cascade.

Diagram 3: Experimental Workflow for Isotopic Labeling





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Caption: Workflow for in vivo conversion studies using isotopic labeling.

Conclusion



The elucidation of the carlactone biosynthetic pathway represents a significant milestone in understanding the production of strigolactones, a critical class of plant hormones. This guide has provided a detailed overview of the core enzymatic steps, downstream modifications, and the regulatory context of carlactone synthesis. The presented quantitative data and experimental protocols offer a valuable resource for researchers aiming to further investigate this pathway. Future research may focus on the intricate regulatory networks governing this pathway and the development of specific inhibitors or enhancers for agricultural and therapeutic applications.

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